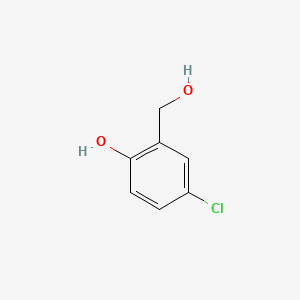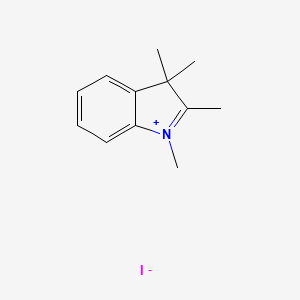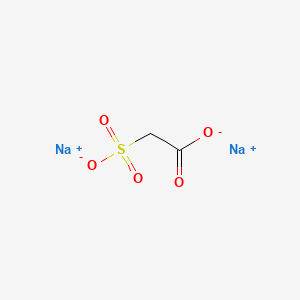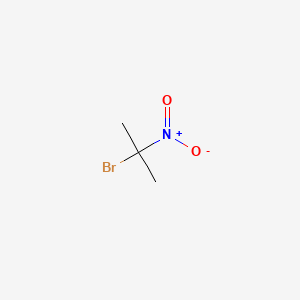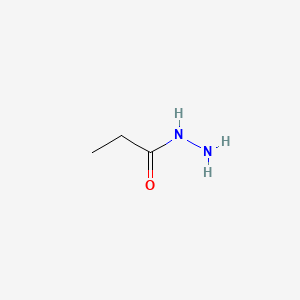
5-Methylbenzene-1,2,3-triol
Vue d'ensemble
Description
5-Methylbenzene-1,2,3-triol is an organic compound with the molecular formula C₇H₈O₃. It belongs to the class of catechols , which are compounds containing a 1,2-benzenediol moiety. It is also classified as a polyphenol due to its three hydroxyl groups substituted onto a benzene ring. The compound appears as a clear, colorless liquid with a distinctive aromatic odor .
Synthesis Analysis
- Hydroxylation of Toluene : Toluene (methylbenzene) can undergo hydroxylation using oxidizing agents to yield 5-Methylbenzene-1,2,3-triol. The reaction involves the replacement of one of the methyl groups with a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 5-Methylbenzene-1,2,3-triol consists of a benzene ring with three hydroxyl groups attached at positions 1, 2, and 3. The compound is planar, and the delocalized electrons within the ring contribute to its stability .
Chemical Reactions Analysis
- Nitration : 5-Methylbenzene-1,2,3-triol can undergo nitration, resulting in the formation of 2-nitro-5-methylbenzene and 4-nitro-5-methylbenzene. The methyl group is 2,4-directing, favoring these positions for substitution .
- Other Substitution Reactions : The presence of electron-withdrawing groups (such as nitro) ortho and para to the hydroxyl groups enhances the rate of substitution reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
-
Metal-Organic Frameworks (MOFs) Synthesis
- Field : Material Science .
- Application : 5-Methylbenzene-1,2,3-triol can be used as an organic linker in the synthesis of MOFs . MOFs are porous materials that have applications in gas storage, separation, and catalysis .
- Method : The solvothermal method is commonly used for the synthesis of MOFs . The organic linker, metal ions, and other reagents are mixed in a solvent and heated to a certain temperature under pressure .
- Results : The resulting MOFs can exhibit high porosity and surface area, making them suitable for gas adsorption . For example, a MOF synthesized using a similar triol showed excellent CO2 adsorption capacity .
-
CO2 Capture
- Field : Environmental Science .
- Application : While I couldn’t find specific information on 5-Methylbenzene-1,2,3-triol being used for CO2 capture, similar triol-based compounds have been used in the development of materials for CO2 capture .
- Method : The compound could potentially be used in the synthesis of materials like MOFs or porous polymers, which can then be used to capture CO2 .
- Results : The effectiveness of the material in capturing CO2 would depend on factors like its porosity, surface area, and the specific conditions of the process .
-
Pharmaceuticals Synthesis
- Field : Pharmaceutical Industry .
- Application : 5-Methylbenzene-1,2,3-triol could potentially be used in the synthesis of various pharmaceuticals . For example, it could be used in the synthesis of Flopropione .
- Method : The specific methods of application would depend on the particular pharmaceutical being synthesized .
- Results : The outcomes would vary depending on the specific pharmaceutical product .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : 5-Methylbenzene-1,2,3-triol could potentially be used in various chemical synthesis processes . For example, it could be used in Suzuki–Miyaura coupling reactions .
- Method : The specific methods of application would depend on the particular chemical synthesis process .
- Results : The outcomes would vary depending on the specific chemical product .
-
Biochemical Research
- Field : Biochemistry .
- Application : 5-Methylbenzene-1,2,3-triol could potentially be used in various biochemical research processes .
- Method : The specific methods of application would depend on the particular biochemical research process .
- Results : The outcomes would vary depending on the specific biochemical research .
-
Analytical Chemistry
- Field : Analytical Chemistry .
- Application : 5-Methylbenzene-1,2,3-triol could potentially be used in various analytical chemistry processes .
- Method : The specific methods of application would depend on the particular analytical chemistry process .
- Results : The outcomes would vary depending on the specific analytical chemistry process .
-
Food Industry
- Field : Food Science .
- Application : While I couldn’t find specific information on 5-Methylbenzene-1,2,3-triol being used in the food industry, similar triol-based compounds have been used in the development of nanotechnology applications in the food industry .
- Method : The compound could potentially be used in the synthesis of nanoemulsions, nanocomposites, nanosensors, and nano-encapsulation, which can then be used in various food applications .
- Results : The effectiveness of the material in these applications would depend on factors like its stability, biocompatibility, and the specific conditions of the process .
-
Cosmetics
- Field : Cosmetics Industry .
- Application : While I couldn’t find specific information on 5-Methylbenzene-1,2,3-triol being used in cosmetics, similar triol-based compounds have been used in the development of various cosmetic products .
- Method : The compound could potentially be used in the synthesis of various cosmetic products .
- Results : The effectiveness of the material in these applications would depend on factors like its stability, biocompatibility, and the specific conditions of the process .
-
Energy Storage
- Field : Energy Storage .
- Application : While I couldn’t find specific information on 5-Methylbenzene-1,2,3-triol being used in energy storage, similar triol-based compounds have been used in the development of materials for energy storage .
- Method : The compound could potentially be used in the synthesis of materials like MOFs or porous polymers, which can then be used for energy storage .
- Results : The effectiveness of the material in capturing energy would depend on factors like its porosity, surface area, and the specific conditions of the process .
-
Catalysis
- Field : Catalysis .
- Application : While I couldn’t find specific information on 5-Methylbenzene-1,2,3-triol being used in catalysis, similar triol-based compounds have been used in the development of catalysts .
- Method : The compound could potentially be used in the synthesis of catalysts .
- Results : The effectiveness of the catalyst would depend on factors like its stability, reactivity, and the specific conditions of the process .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUABOGYMWADSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209734 | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzene-1,2,3-triol | |
CAS RN |
609-25-6 | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzenetriol, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-BENZENE-1,2,3-TRIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

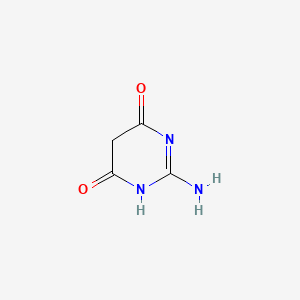
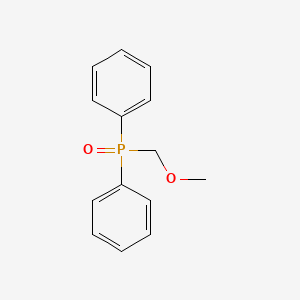
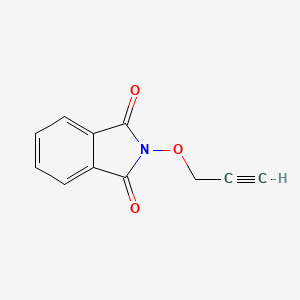
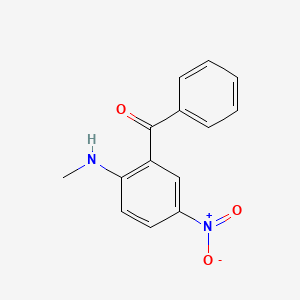
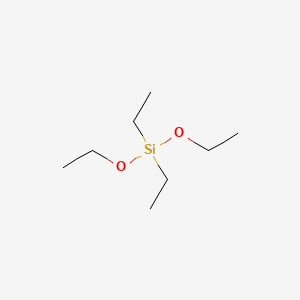
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
